2-bromo-1-(1H-indol-2-yl)ethanone
CAS No.: 3470-72-2
Cat. No.: VC14435372
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3470-72-2 |
|---|---|
| Molecular Formula | C10H8BrNO |
| Molecular Weight | 238.08 g/mol |
| IUPAC Name | 2-bromo-1-(1H-indol-2-yl)ethanone |
| Standard InChI | InChI=1S/C10H8BrNO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2 |
| Standard InChI Key | AFBWFQXGVILQRR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)CBr |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
2-Bromo-1-(1H-indol-2-yl)ethanone (CAS 3470-72-2) belongs to the class of halogenated indole derivatives. Its molecular formula is , with a bromine atom attached to the ethanone group at the 2-position of the indole ring . The indole moiety contributes aromaticity and π-π stacking potential, while the bromine atom enhances electrophilic reactivity.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 238.08 g/mol | |
| Density | 1.624 g/cm³ | |
| Boiling Point | 380.4°C at 760 mmHg | |
| Flash Point | 183.9°C | |
| Melting Point | Not reported | |
| LogP (Partition Coefficient) | 2.75 |
The compound’s high boiling point and density reflect its polarizable bromine and ketone functional groups, which facilitate intermolecular interactions .
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-bromo-1-(1H-indol-2-yl)ethanone typically involves two sequential steps:
-
Bromination of Indole Derivatives:
Indole precursors undergo bromination using agents like bromine () or -bromosuccinimide (NBS). For example, bromination of 1-(1H-indol-2-yl)ethanone in dichloromethane at 0–5°C yields the monobrominated product. -
Acylation:
The brominated intermediate is acylated using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., ) to introduce the ethanone group.
Reaction Conditions and Yield Optimization
-
Temperature: Bromination is exothermic and requires strict temperature control (0–5°C) to prevent di-substitution.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield.
-
Catalysts: or may enhance regioselectivity in bromination.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
Industrial and Research Applications
Pharmaceutical Intermediates
2-Bromo-1-(1H-indol-2-yl)ethanone serves as a precursor for:
-
Anticancer Agents: Functionalization with piperazine or morpholine groups improves target selectivity.
-
Antidepressants: Serotonin receptor modulation via indole derivatives.
Organic Synthesis
The compound’s reactivity enables its use in:
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings for biaryl synthesis.
-
Heterocycle Construction: Pyrrole and pyridine derivatives via cycloaddition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume